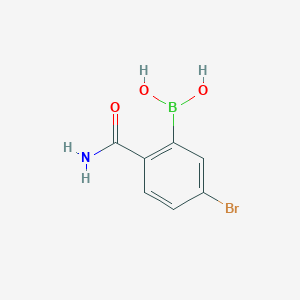

5-Bromo-2-carbamoylphenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-2-carbamoylphenylboronic acid is an organoboron compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a bromine atom and a carbamoyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Métodos De Preparación

The synthesis of 5-Bromo-2-carbamoylphenylboronic acid typically involves several steps, starting from readily available starting materials. One common synthetic route includes the bromination of 2-carbamoylphenylboronic acid, followed by purification to obtain the desired product. Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity. For example, the use of dimethyl terephthalate as a starting material, followed by a series of reactions including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, has been demonstrated to be effective for large-scale production .

Análisis De Reacciones Químicas

5-Bromo-2-carbamoylphenylboronic acid undergoes various chemical reactions, making it a versatile reagent in organic synthesis. Some of the key reactions include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The bromine atom can be substituted with various nucleophiles, leading to the formation of a wide range of derivatives.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide.

Aplicaciones Científicas De Investigación

5-Bromo-2-carbamoylphenylboronic acid is an organoboron compound that is of interest in scientific research. This compound has a variety of applications in chemistry, biology, medicine, and industry. Its mechanism of action is based on its participation in Suzuki-Miyaura coupling reactions, where the boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the final biaryl product.

Scientific Research Applications

This compound is widely used in scientific research, including:

- Chemistry It is used in the synthesis of complex organic molecules through cross-coupling reactions.

- Biology This compound is utilized in the study of enzyme inhibitors and as a building block for synthesizing biologically active molecules.

- Medicine Research has shown its potential in developing new drugs, especially in cancer therapy, where boronic acid derivatives are being explored for their anticancer properties.

- Industry It is used in the production of advanced materials and as a reagent in various chemical processes.

Analogs and Derivatives

Several compounds share structural similarities and applications with this compound. These include:

- (2-Carbamoyl-5-chlorophenyl)boronic acid This compound is used as a building block in organic synthesis, particularly in forming carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It is also used in developing boron-containing drugs and as a probe for studying enzyme activity.

- 2-Chlorophenylboronic acid, 4-Chlorophenylboronic acid, 3-Formylphenylboronic acid, and 4-Formylphenylboronic acid Compared to other chlorophenylboronic acids, the carbamoyl group provides additional sites for chemical modification and interaction with biological targets. The presence of the chlorine atom also influences the compound’s electronic properties, making it a versatile intermediate in organic synthesis.

Related Research

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-carbamoylphenylboronic acid is primarily based on its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the final biaryl product . The molecular targets and pathways involved in its biological applications are still under investigation, but its ability to inhibit certain enzymes and interact with biological molecules is of significant interest .

Comparación Con Compuestos Similares

5-Bromo-2-carbamoylphenylboronic acid can be compared with other boronic acid derivatives, such as:

Phenylboronic acid: Lacks the bromine and carbamoyl groups, making it less versatile in certain reactions.

4-Bromo-2-carbamoylphenylboronic acid: Similar structure but with the bromine atom in a different position, which can affect its reactivity and applications.

2-Carbamoylphenylboronic acid: Lacks the bromine atom, which can limit its use in certain cross-coupling reactions.

The unique combination of the bromine and carbamoyl groups in this compound enhances its reactivity and makes it a valuable reagent in various chemical processes .

Actividad Biológica

5-Bromo-2-carbamoylphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the realms of cancer treatment and inflammation modulation. This compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development.

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for its role as a catalyst in biochemical reactions and as an inhibitor in drug development. Specifically, boronic acids like this compound can interact with enzymes, inhibiting their activity by forming stable complexes .

Biological Activity Overview

Research indicates that boronic acids can act as bioisosteres of carboxylic acids, often enhancing the potency of drugs. For instance, this compound has shown promising results in inhibiting specific kinase pathways, which are critical in various diseases, including cancer and neurodegenerative disorders .

Table 1: Summary of Biological Activities

| Activity Type | Target/Pathway | IC50 Value | References |

|---|---|---|---|

| Kinase Inhibition | MLK3, LRRK2 | 11 nM | |

| Chemokine Antagonism | CXCR1, CXCR2 | 38 nM (CXCL1) | |

| Anti-HBV Activity | HepDES19 cells | 0.38-0.92 μM |

Case Study 1: Kinase Inhibition

In a study evaluating the effects of boronic acids on kinase pathways, this compound was found to inhibit MLK3 and LRRK2 with an IC50 value of 11 nM. This inhibition suggests a potential therapeutic role in conditions where these kinases are implicated, such as neurodegenerative diseases .

Case Study 2: Chemokine Receptor Antagonism

Another significant finding involved the compound's ability to act as a noncompetitive antagonist for chemokine receptors CXCR1 and CXCR2. The compound inhibited CXCL1-induced calcium flux in human polymorphonuclear cells with an IC50 of 38 nM, indicating its potential use in inflammatory diseases .

Case Study 3: Hepatitis B Virus (HBV) Replication

This compound demonstrated substantial anti-HBV activity in HepDES19 cells, with effective concentrations ranging from 0.38 to 0.92 μM. These results highlight the compound's potential for treating HBV infections by targeting viral replication mechanisms .

Propiedades

IUPAC Name |

(5-bromo-2-carbamoylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBrNO3/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,12-13H,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUYRTYMKLFMYNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Br)C(=O)N)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.85 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.